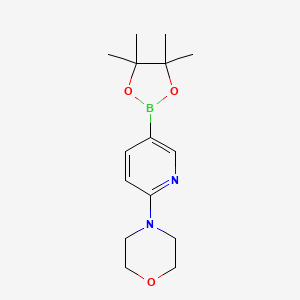
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
概要
説明
The compound "4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine" is a chemical of interest due to its potential use in various chemical reactions and as an intermediate in the synthesis of biologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions including nucleophilic substitution, condensation, and sometimes rearrangement reactions . For example, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one involves cyclopentanone oxime and 1-fluoro-4-nitrobenzene . Similarly, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives includes condensation, chlorination, and nucleophilic substitution steps . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest is often confirmed using techniques such as NMR, IR, Mass spectral studies, and single crystal X-ray diffraction . For instance, the crystal structure of a related compound was determined to belong to the monoclinic system with specific lattice parameters . Density functional theory (DFT) calculations are also performed to predict molecular structures and compare them with experimental data .
Chemical Reactions Analysis
The reactivity of compounds containing the tetramethyl dioxaborolane group can vary depending on the orientation of this group and the distribution of electrons in the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) . These factors influence the compound's stability and reactivity in chemical reactions. For example, the pyridin-2-ylboron derivatives show different reactivities, which are not solely explained by structural differences but also by HOMO and LUMO distributions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. X-ray diffraction studies provide insights into the crystallographic parameters, which in turn can influence the compound's solubility and stability . Vibrational spectral studies, including infrared spectroscopy, can reveal characteristic absorption bands that are useful for identifying functional groups and predicting reactivity . Additionally, the biological activity of these compounds, such as antibacterial and anti-tuberculosis effects, can be assessed through various assays, indicating their potential therapeutic applications .
科学的研究の応用
Synthesis and Structural Analysis
The synthesis and crystal structure of compounds closely related to 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine have been extensively studied. These compounds are typically obtained through multi-step substitution reactions and their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses are conducted using X-ray diffraction and density functional theory (DFT) calculations. Such studies are crucial for understanding the molecular structure and physicochemical properties of these compounds (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
Research also delves into the molecular electrostatic potential and frontier molecular orbitals of these compounds, offering insights into their electronic properties. These characteristics are vital for potential applications in material science and pharmaceuticals (Huang et al., 2021).
Applications in Coordination Polymers
There's notable research on the use of similar compounds in forming coordination polymers. Such polymers, formed with metals like cobalt, exhibit unique structural properties and have potential applications in material science, particularly in the development of new materials with specific electronic or mechanical properties (Al-Fayaad et al., 2020).
Synthesis of Biologically Active Compounds
The synthesis of intermediates for biologically active compounds is another significant area. These intermediates are essential for the development of small molecule inhibitors and other pharmacologically active agents. Their synthesis and structural confirmation are vital steps in drug discovery and development (Wang et al., 2016).
Boron-Based Anion Acceptors in Electrolytes
Some studies focus on the application of boron-based compounds in electrolytes for batteries. These anion acceptors play a crucial role in the dissociation of salts in organic liquid electrolytes, highlighting their potential in enhancing battery performance (Kucuk & Abe, 2020).
作用機序
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with various organic compounds in chemical reactions .
Mode of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to participate in borylation and hydroboration reactions . These reactions involve the addition of a boron atom to organic compounds, which can significantly alter their chemical properties and reactivity.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-5-6-13(17-11-12)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDLVKWIZHHWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383637 | |
| Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
485799-04-0 | |
| Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

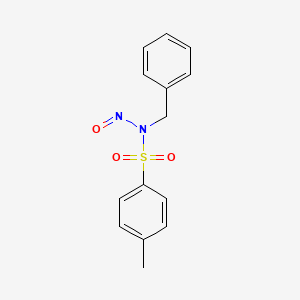
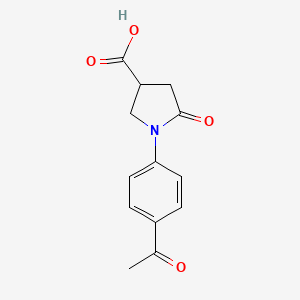
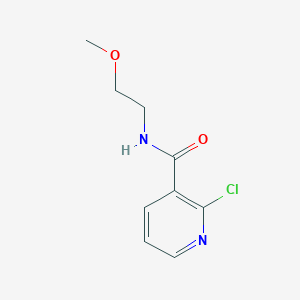
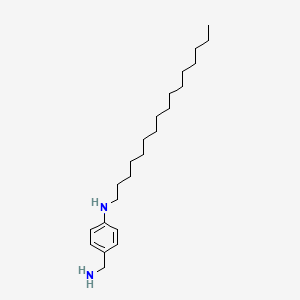
![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)
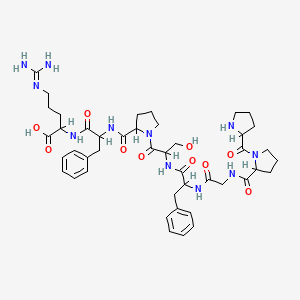
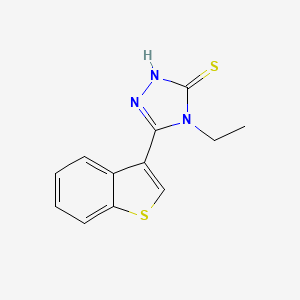
![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)

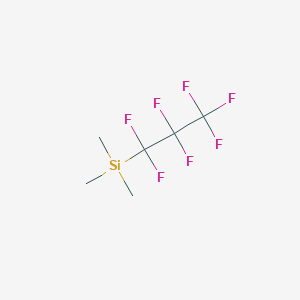
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)
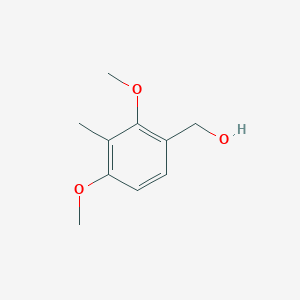

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)